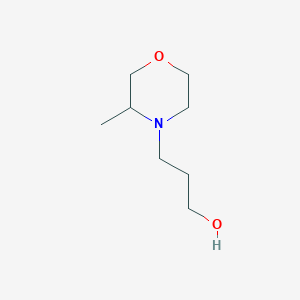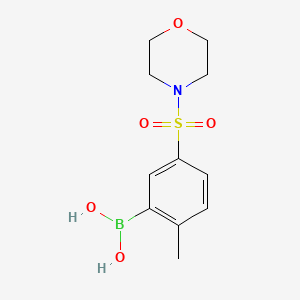
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
“(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid” can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H16BNO5S . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of substituted phenylalanine derivatives . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 285.13 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as polymers and drug delivery systems. It has also been used in the synthesis of catalysts for organic reactions. Additionally, this compound is used in the synthesis of peptides and proteins, as well as in the synthesis of nucleic acid analogs.
Mechanism of Action
Target of Action
The primary target of the compound (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The compound is known to be environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. Additionally, this compound is non-toxic and has no known adverse biochemical or physiological effects. The main limitation of this compound is its instability in the presence of water, which can limit its use in some reactions.
Future Directions
For (2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid include its use in the synthesis of novel pharmaceuticals, biocatalysts, and polymers. Additionally, this compound can be used to synthesize peptides and proteins, as well as nucleic acid analogs. Additionally, future research will focus on the development of new synthesis methods for this compound and its derivatives. Finally, research into the biochemical and physiological effects of this compound will be important in order to understand its potential applications in medicine and other fields.
Safety and Hazards
The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If inhaled or swallowed, it is advised to call a poison center or doctor/physician .
Biochemical Analysis
Biochemical Properties
(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound is known to interact with several enzymes, including proteases and kinases. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with various biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns. Moreover, the compound’s interaction with proteases can modulate protein degradation pathways, impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active sites of target enzymes, leading to enzyme inhibition. This interaction is particularly significant in the inhibition of serine proteases and certain kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity for its target enzymes. These interactions result in the modulation of enzyme activity and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to light and moisture can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although gradual degradation may occur .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for enzyme inhibition .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can modulate metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, the inhibition of proteases and kinases by this compound can impact protein turnover and phosphorylation states, respectively, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s morpholinosulfonyl group enhances its solubility, facilitating its transport across cellular membranes. Additionally, binding proteins can sequester this compound, affecting its localization and accumulation within specific cellular compartments .
properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJOSXZREONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657287 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-74-7 | |
| Record name | [2-Methyl-5-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



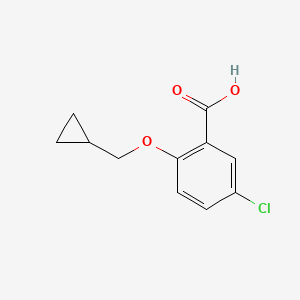

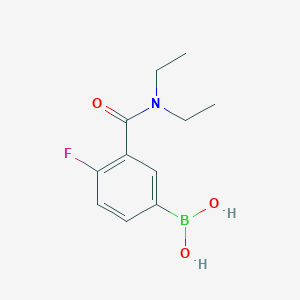
![6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1461294.png)
![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
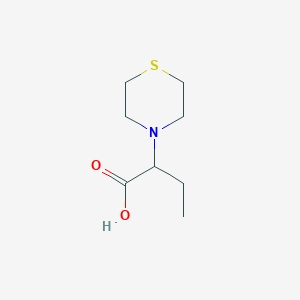
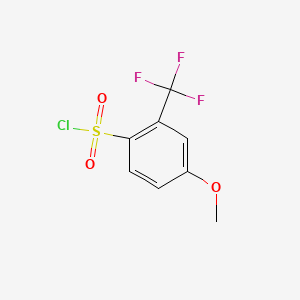


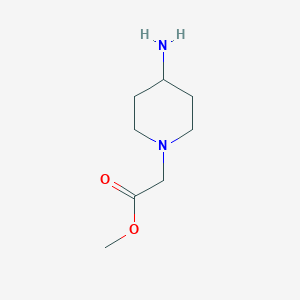
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
